1-(3-methoxy-4-propoxybenzoyl)pyrrolidine
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Overview
Description
1-(3-Methoxy-4-propoxybenzoyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with methoxy and propoxy groups. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 1-(3-methoxy-4-propoxybenzoyl)pyrrolidine typically involves the reaction of 3-methoxy-4-propoxybenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3-Methoxy-4-propoxybenzoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the methoxy or propoxy groups.
Scientific Research Applications
1-(3-Methoxy-4-propoxybenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-propoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(3-Methoxy-4-propoxybenzoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but lacks the propoxy group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of methoxy and propoxy groups, resulting in distinct reactivity and applications.
Pyrrolidine-2,5-diones: These compounds have a different substitution pattern on the pyrrolidine ring, affecting their biological activity and use in drug development .
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-10-19-13-7-6-12(11-14(13)18-2)15(17)16-8-4-5-9-16/h6-7,11H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCARDBZCPWAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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